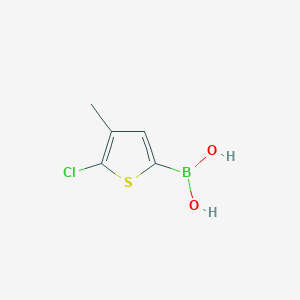
(5-Chloro-4-methylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-4-methylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(5-Chloro-4-methylthiophen-2-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis . Some key applications include:
Chemistry: Synthesis of complex organic molecules through cross-coupling reactions.
Biology: Development of boron-containing drugs and probes for biological studies.
Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Production of materials for electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (5-Chloro-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(5-Chloro-4-methylthiophen-2-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid . While these compounds share similar reactivity in cross-coupling reactions, this compound offers unique advantages due to the presence of the chloro and methyl groups on the thiophene ring. These substituents can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in organic synthesis and materials science .
Propriétés
IUPAC Name |
(5-chloro-4-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSTVMJFSKKIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)Cl)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
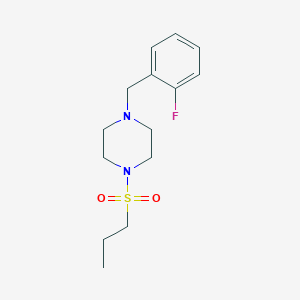
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
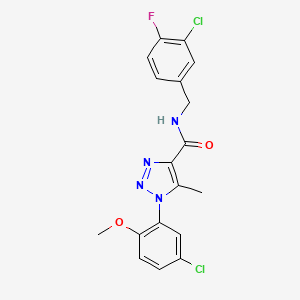
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
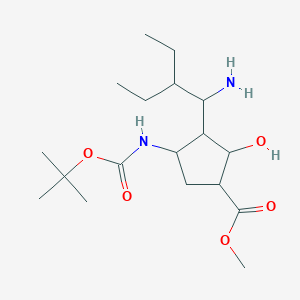
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)
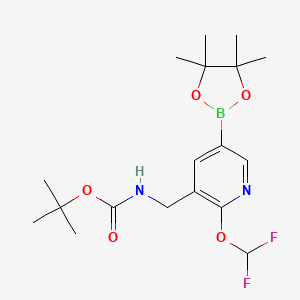
![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
